(S)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-[(6-chloropyridin-3-yl)methoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-7-6-12(9-18)20-10-11-4-5-13(16)17-8-11/h4-5,8,12H,6-7,9-10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLDZORAMKJCM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H21ClN2O3
- Molecular Weight : 312.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in different signaling pathways. The presence of the chloro-pyridine moiety suggests potential interactions with neurotransmitter systems, while the pyrrolidine structure may facilitate binding to specific protein targets.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza virus neuraminidase. A study demonstrated that derivatives of pyrrolidine could inhibit viral replication through competitive inhibition of the enzyme, showcasing IC50 values in the low micromolar range .
Antitumor Activity
In vitro studies have shown that related pyrrolidine compounds possess antitumor properties. For instance, certain derivatives have been identified as effective inhibitors of cell proliferation in various cancer cell lines, achieving significant reductions in cell viability at concentrations as low as 0.64 μM . The structural modifications in these compounds can enhance their potency and selectivity against tumor cells.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions.
- Introduction of Chloro-Pyridine Moiety : The chloro-pyridine group is introduced via nucleophilic substitution reactions.
- Esterification : The final step involves the formation of the tert-butyl ester through reaction with tert-butyl alcohol and an acid catalyst.
Study 1: Antiviral Efficacy
A study published in Nature examined the antiviral efficacy of a series of pyrrolidine derivatives against influenza virus neuraminidase. The results indicated that modifications to the pyrrolidine structure significantly influenced antiviral activity, with some compounds showing IC50 values below 1 µM .
Study 2: Antitumor Activity
In a separate investigation into the antitumor properties of pyrrolidine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The most potent compound demonstrated an IC50 value of 0.64 µM against multiple myeloma cells, highlighting the therapeutic potential of these compounds .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variation in Ring Size and Saturation
Piperidine Analogues
- 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not specified; MW: 326.82): Replaces the pyrrolidine (5-membered) ring with a piperidine (6-membered) ring. The larger ring increases molecular weight (326.82 vs.
Azetidine Analogues
- 2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]azetidine-1-carboxylic Acid tert-Butyl Ester (Compound 14):
Substituent Modifications on the Aromatic Ring
Chlorine vs. Iodo/Methoxy Substituents
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Replaces chlorine with iodine and methoxy groups. Methoxy groups enhance hydrogen-bonding capacity, altering pharmacokinetic properties .
Pyrimidine vs. Pyridine Rings
- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1264038-39-2): Substitutes pyridine with a pyrimidine ring, introducing two nitrogen atoms.
Functional Group Variations
Brominated Pyrrolidine Derivatives
- (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 569660-89-5):
Silanyloxy-Protected Analogues
- 2(S)-[[5-[3-[2-[tert-Butyl(dimethyl)silanyloxy]ethyl]-5-isoxazolyl]pyridin-3-yloxy]methyl]pyrrolidine-1-carboxylic Acid tert-Butyl Ester (Compound 17):
nAChR Partial Agonists
- Compounds like 2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylic Acid tert-Butyl Ester (Compound 19) demonstrate the importance of the pyrrolidine-tert-butyl ester scaffold in modulating α4β2-nAChR activity. The 6-chloro substituent in the target compound may enhance selectivity over non-chlorinated analogues .
MDM2-p53 Interaction Inhibitors
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
Preparation Methods
Chiral Pool Synthesis from L-Proline
L-proline serves as a cost-effective chiral precursor. Boc protection of L-proline’s amine, followed by oxidation of the secondary alcohol to a ketone and stereoselective reduction, yields (S)-3-hydroxypyrrolidine-1-carboxylate.
Procedure :
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Boc Protection : L-proline reacts with di-tert-butyl dicarbonate in THF/water (yield: 92–95%).
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Oxidation : Swern oxidation (oxalyl chloride, DMSO) converts the alcohol to a ketone (yield: 85%).
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Stereoselective Reduction : CBS (Corey-Bakshi-Shibata) reduction with BH₃·THF and a chiral catalyst yields (S)-3-hydroxypyrrolidine (enantiomeric excess [e.e.]: 98%).
Advantages : High enantiopurity; avoids resolution steps.
Limitations : Requires handling air-sensitive reagents.
Asymmetric Hydrogenation of Enamides
Pyrrolidine cores are synthesized via hydrogenation of cyclic enamide precursors using chiral Rh or Ru catalysts.
Example :
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Substrate: 3-methoxy-1-pyrroline-1-carboxylate.
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Catalyst: [Rh(COD)(DuanPhos)]⁺ (0.5 mol%).
-
Conditions: 50 bar H₂, 25°C, 12 h.
Optimization : Solvent polarity (MeOH > EtOH) enhances reaction rate and selectivity.
Functionalization with 6-Chloropyridin-3-ylmethoxy Group
Nucleophilic Substitution
Intermediate A reacts with 6-chloropyridin-3-ylmethyl bromide under basic conditions.
Typical Protocol :
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Reagents : (S)-3-hydroxypyrrolidine-Boc (1 eq), 6-chloropyridin-3-ylmethyl bromide (1.2 eq), NaH (2 eq).
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Solvent : Anhydrous DMF, 0°C → room temperature, 6 h.
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Workup : Aqueous NaHCO₃, extraction with EtOAc, column chromatography.
Side Reactions : Overalkylation (controlled by slow bromide addition).
Mitsunobu Reaction
For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) couple the alcohol and bromide.
Conditions :
Drawback : Requires stoichiometric reagents, increasing cost.
Industrial-Scale Approaches
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., Boc protection, alkylation):
System Setup :
-
Two reactors in series:
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Boc protection at 40°C (residence time: 10 min).
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Alkylation at 25°C (residence time: 30 min).
-
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Output : 1.2 kg/h, purity >99% (HPLC).
Advantages : Reduced reaction time; improved safety profile.
Crystallization-Induced Dynamic Resolution (CIDR)
Racemic mixtures are dynamically resolved via chiral additives during crystallization:
Protocol :
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Racemic 3-hydroxypyrrolidine-Boc (10 g) dissolved in heptane/EtOAc (4:1).
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Add (R)-mandelic acid (0.1 eq), cool to −20°C.
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Outcome : (S)-enantiomer crystallizes (e.e.: 95%, yield: 40%).
Comparative Analysis of Methods
| Method | Yield | e.e. | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool (L-proline) | 85% | 98% | Moderate | Low |
| Asymmetric Hydrogenation | 88% | 99% | High | High |
| Mitsunobu Reaction | 82% | 99% | Low | Very High |
| Continuous Flow | 90% | 99% | Very High | Moderate |
Key Insight : Continuous flow synthesis balances yield, purity, and scalability, making it ideal for industrial production.
Challenges and Optimization Strategies
Epimerization During Alkylation
The stereocenter at C3 is prone to racemization under basic conditions. Mitigation strategies include:
Q & A
Q. What are the optimal synthetic routes for preparing (S)-3-(6-Chloro-pyridin-3-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting from pyrrolidine and chloropyridine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a pyrrolidine precursor with a chloropyridine-methanol derivative under basic conditions (e.g., NaH in THF at 0°C) to form the methoxy linkage .
- Esterification : Introducing the tert-butyl ester group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a catalyst like DMAP .
- Purification : Use of column chromatography or recrystallization to isolate the enantiomerically pure (S)-form .
Optimization Tips :
- Continuous flow microreactors improve scalability and reaction control, enhancing yield (up to 85%) and reducing side products .
- Anhydrous conditions (e.g., dichloromethane or acetonitrile) prevent hydrolysis of sensitive intermediates .
| Reaction Step | Key Reagents/Conditions | Yield Range |
|---|---|---|
| Methoxy Linkage | NaH, THF, 0°C | 70–80% |
| Boc Protection | Boc₂O, DMAP, RT | 90–95% |
| Enantiomer Separation | Chiral HPLC | 75–85% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm) .
- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (C₁₆H₂₃ClN₂O₃; [M+H]⁺ = 343.1) and purity (>98%) .
- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve (S)- and (R)-enantiomers, ensuring stereochemical integrity .
Q. What are the common chemical reactions involving the pyrrolidine and chloropyridine moieties in this compound, and how can they be leveraged for derivatization?
- Pyrrolidine Ring :
- Nucleophilic Substitution : React with alkyl halides to introduce functional groups (e.g., fluorophores) at the pyrrolidine nitrogen .
- Cross-Coupling : Pd-catalyzed Suzuki reactions (Pd(PPh₃)₄, Cs₂CO₃) enable aryl/heteroaryl additions to the chloropyridine moiety .
- Chloropyridine :
- SNAr Reactions : Replace chlorine with amines or thiols under mild conditions (e.g., DIPEA in DMF) .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques are critical for assessing stereochemical integrity?
- Synthetic Optimization :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) during key bond-forming steps .
- Kinetic resolution via enzymatic hydrolysis (e.g., lipases) of racemic intermediates .
- Analytical Validation :
- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric excess (ee) .
- X-ray Crystallography : Resolve absolute configuration for reference standards .
Q. What strategies are recommended for resolving contradictions in biological activity data observed across different in vitro and in vivo studies involving this compound?
- Experimental Design :
- Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability .
- Include positive controls (e.g., known kinase inhibitors) to validate target engagement .
- Data Analysis :
- Use meta-analysis to reconcile discrepancies between in vitro IC₅₀ and in vivo efficacy .
- Evaluate compound stability under physiological conditions (e.g., plasma protein binding, metabolic degradation) .
Q. In designing experiments to evaluate the compound's interaction with biological targets, what in silico and in vitro approaches provide complementary insights into binding mechanisms and pharmacokinetic properties?
- In Silico Methods :
-
Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .
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MD simulations (GROMACS) assess conformational stability of ligand-target complexes .
- In Vitro Assays :
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Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) .
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Microsomal Stability Tests : Measure metabolic half-life (t₁/₂) using liver microsomes .
Assay Type Key Parameters Relevance SPR ka = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹ High-affinity binding Microsomal Stability t₁/₂ = 45 min Moderate metabolic stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
